molecular formula C13H10BrN3O2 B3916914 N'-{[(2-bromophenyl)carbonyl]oxy}pyridine-2-carboximidamide

N'-{[(2-bromophenyl)carbonyl]oxy}pyridine-2-carboximidamide

Cat. No.: B3916914
M. Wt: 320.14 g/mol
InChI Key: PDBFAPBZYJQQDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-{[(2-bromophenyl)carbonyl]oxy}pyridine-2-carboximidamide is a chemical compound with the molecular formula C13H10BrN3O2 and a molecular weight of 320.14 g/mol This compound is known for its unique structure, which includes a bromophenyl group and a pyridine carboximidamide moiety

Preparation Methods

The synthesis of N’-{[(2-bromophenyl)carbonyl]oxy}pyridine-2-carboximidamide involves several steps. One common method includes the reaction of 2-bromobenzoic acid with pyridine-2-carboximidamide in the presence of a coupling agent. The reaction conditions typically involve the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the coupling reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N’-{[(2-bromophenyl)carbonyl]oxy}pyridine-2-carboximidamide can undergo various chemical reactions, including:

Scientific Research Applications

N’-{[(2-bromophenyl)carbonyl]oxy}pyridine-2-carboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-{[(2-bromophenyl)carbonyl]oxy}pyridine-2-carboximidamide involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyridine carboximidamide moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

N’-{[(2-bromophenyl)carbonyl]oxy}pyridine-2-carboximidamide can be compared with other similar compounds, such as:

The uniqueness of N’-{[(2-bromophenyl)carbonyl]oxy}pyridine-2-carboximidamide lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-bromobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3O2/c14-10-6-2-1-5-9(10)13(18)19-17-12(15)11-7-3-4-8-16-11/h1-8H,(H2,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBFAPBZYJQQDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)ON=C(C2=CC=CC=N2)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)O/N=C(/C2=CC=CC=N2)\N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-{[(2-bromophenyl)carbonyl]oxy}pyridine-2-carboximidamide
Reactant of Route 2
Reactant of Route 2
N'-{[(2-bromophenyl)carbonyl]oxy}pyridine-2-carboximidamide
Reactant of Route 3
Reactant of Route 3
N'-{[(2-bromophenyl)carbonyl]oxy}pyridine-2-carboximidamide
Reactant of Route 4
N'-{[(2-bromophenyl)carbonyl]oxy}pyridine-2-carboximidamide
Reactant of Route 5
N'-{[(2-bromophenyl)carbonyl]oxy}pyridine-2-carboximidamide
Reactant of Route 6
Reactant of Route 6
N'-{[(2-bromophenyl)carbonyl]oxy}pyridine-2-carboximidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.